molecular formula C12H16ClN3O2 B13992118 Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- CAS No. 33022-06-9

Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso-

Cat. No.: B13992118
CAS No.: 33022-06-9
M. Wt: 269.73 g/mol
InChI Key: FBUJDSPUSQUDOE-UHFFFAOYSA-N
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Description

Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by the presence of a nitroso group, a mesityl group, and a chloroethyl group attached to the urea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- typically involves the reaction of mesityl isocyanate with 2-chloroethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced by treating the resulting urea derivative with a nitrosating agent such as sodium nitrite in the presence of an acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- undergoes several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide or thiourea in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Urea, 1-(2-chloroethyl)-3-mesityl-1-nitro-

    Reduction: Urea, 1-(2-chloroethyl)-3-mesityl-1-amino-

    Substitution: Urea, 1-(2-azidoethyl)-3-mesityl-1-nitroso-

Scientific Research Applications

Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- has several applications in scientific research:

    Biology: Studied for its potential as a DNA-alkylating agent, which can inhibit the growth of cancer cells.

    Medicine: Investigated for its use in chemotherapy, particularly for treating brain tumors and other cancers.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- involves the alkylation of DNA. The chloroethyl group forms a highly reactive ethylene iminium ion, which can alkylate the DNA bases, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately leading to cell death. The nitroso group can also release nitric oxide, which has various biological effects, including the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Carmustine (BCNU): Another nitrosourea used in chemotherapy.

    Lomustine (CCNU): Similar to carmustine but with a different alkylating group.

    Fotemustine: A nitrosourea with a fluorinated alkylating group.

Uniqueness

Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- is unique due to the presence of the mesityl group, which can influence its reactivity and biological activity. The mesityl group provides steric hindrance, which can affect the compound’s ability to interact with biological targets and may enhance its selectivity for certain types of cancer cells.

Properties

CAS No.

33022-06-9

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-(2,4,6-trimethylphenyl)urea

InChI

InChI=1S/C12H16ClN3O2/c1-8-6-9(2)11(10(3)7-8)14-12(17)16(15-18)5-4-13/h6-7H,4-5H2,1-3H3,(H,14,17)

InChI Key

FBUJDSPUSQUDOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)N(CCCl)N=O)C

Origin of Product

United States

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